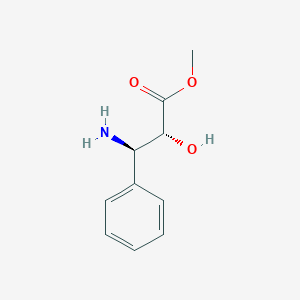

methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its two chiral centers, making it an interesting subject for stereochemical studies. It is often used as an intermediate in the synthesis of various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-phenylglycinol.

Protection: The amino group is protected using a suitable protecting group like a Boc (tert-butoxycarbonyl) group.

Oxidation: The hydroxyl group is introduced via oxidation reactions, often using reagents like Dess-Martin periodinane.

Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer.

Chiral Catalysis: Employing chiral catalysts to achieve high enantioselectivity.

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: PCC, Dess-Martin periodinane.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of substituted amines or amides.

Aplicaciones Científicas De Investigación

Methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The hydroxyl and amino groups can form hydrogen bonds with target molecules, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Methyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate: The enantiomer of the compound, with different stereochemistry.

Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate: A diastereomer with different spatial arrangement of atoms.

Methyl (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoate: Another diastereomer with distinct stereochemistry.

Uniqueness: Methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable for studying stereochemical effects in biological systems and for developing enantioselective synthesis methods.

Actividad Biológica

Methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate, also known as phenylisoserine methyl ester, is a chiral compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C10H13NO3

- CAS Number : 157722-44-6

- Chirality : The compound has two chiral centers, which influence its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions with biomolecules, which can modulate metabolic pathways. Key mechanisms include:

- Inhibition of Aminotransferases : The compound has been shown to inhibit D-amino acid transaminase (DAT) and L-amino acid transaminase (LAT), which are crucial for amino acid metabolism .

- Antibacterial Properties : Studies indicate that it exhibits antibacterial activity against strains such as Staphylococcus aureus, suggesting potential use in treating bacterial infections .

Biological Activities

The compound's biological activities can be categorized as follows:

1. Antioxidant Activity

Research indicates that similar compounds possess antioxidant properties, which help protect cells from oxidative stress. This activity is vital for preventing cellular damage and maintaining overall health.

2. Enzyme Inhibition

This compound has demonstrated inhibitory effects on enzymes involved in amino acid metabolism. Its interaction with aminotransferases suggests a role in regulating amino acid levels within cells .

3. Antibacterial Activity

The compound has shown effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus. This property highlights its potential as an antibacterial agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Protects against oxidative stress | |

| Enzyme Inhibition | Inhibits DAT and LAT | |

| Antibacterial | Effective against Staphylococcus aureus |

Case Study: Inhibition of Aminotransferases

In a study focused on the synthesis of phenylisoserine derivatives, this compound was identified as a selective inhibitor of DAT. The compound's IC50 values indicated significant inhibition potential, making it a candidate for further development in metabolic disorder treatments .

Case Study: Antibacterial Efficacy

A separate investigation evaluated the antibacterial properties of N-substituted derivatives of phenylserine methyl ester against various bacterial strains. This compound demonstrated notable activity against Staphylococcus aureus with promising results that warrant further exploration in clinical settings .

Propiedades

IUPAC Name |

methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPZWAQKLOPJEL-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@@H](C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.